molecular formula C9H10N2 B2561233 5,7-Dimethylimidazo[1,2-a]pyridine CAS No. 875-71-8

5,7-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B2561233
CAS No.: 875-71-8
M. Wt: 146.193
InChI Key: BDVUVULTHLBIOS-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with methyl groups attached at the 5 and 7 positions.

Mechanism of Action

Target of Action

5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . This suggests that this compound may interact with its targets in a way that inhibits the growth of tuberculosis-causing bacteria.

Biochemical Pathways

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may affect pathways related to the survival and replication of tuberculosis-causing bacteria.

Result of Action

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may result in the inhibition of growth or killing of tuberculosis-causing bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 5,6-Dimethylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives with various substituents

Uniqueness

5,7-Dimethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can affect the compound’s electronic properties and its interaction with biological targets.

Biological Activity

5,7-Dimethylimidazo[1,2-a]pyridine (DMIP) is a member of the imidazo[1,2-a]pyridine family, which has garnered significant interest due to its diverse biological activities. This compound possesses a unique nitrogen-bridged heterocyclic structure that contributes to its pharmacological potential. The following sections will elaborate on the biological activities of DMIP, including its antimicrobial, antituberculosis, anticancer, and other therapeutic effects.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Chemical Formula : C_9H_10N_2
  • Molecular Weight : 162.19 g/mol

This compound features two methyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyridine ring, which may influence its biological activity.

1. Antimicrobial Activity

DMIP has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.07 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb) .
  • Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

2. Antituberculosis Activity

The compound has been evaluated for its efficacy against tuberculosis (TB). Notable findings include:

  • In Vitro Studies : DMIP analogs have been tested against both replicating and non-replicating Mtb with MIC values ranging from 0.00045 μM to 0.006 μM for the most potent compounds .
  • Case Study : A study involving a mouse model showed that a specific DMIP derivative (ND-09759) significantly reduced bacterial load in the lungs and spleens compared to untreated controls .

3. Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are also being explored for their anticancer potential:

  • Mechanisms : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Research Findings : Studies have indicated that certain derivatives can effectively target cancer cell lines with minimal cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of DMIP is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects : Modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish biological activity. For example, substituents at the 2 and 6 positions have been linked to improved potency against Mtb .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets, aiding in the design of more effective derivatives .

Research Findings Summary

Biological ActivityMIC RangeNotable Findings
Antimicrobial0.07–0.4 μMEffective against MDR Mtb
Antituberculosis≤0.006 μMSignificant reduction in bacterial load in vivo
AnticancerVariesInduces apoptosis in cancer cell lines

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUVULTHLBIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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